3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .
Preparation Methods
The synthesis of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine and fluorine under controlled conditions to introduce the bromo and fluoro substituents at the desired positions . Industrial production methods often employ metal-free or transition metal-catalyzed reactions to ensure high yield and purity .
Chemical Reactions Analysis
3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromo or fluoro group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.
Coupling Reactions: The compound can be used in cross-coupling reactions with different aryl or alkyl halides to form more complex structures
Common reagents used in these reactions include sodium methoxide, molecular bromine, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. In medicinal applications, it may interact with cellular receptors or enzymes, modulating their function and resulting in therapeutic effects .
Comparison with Similar Compounds
3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Methylimidazo[1,2-a]pyridine: Lacks the bromo and fluoro substituents, resulting in different chemical reactivity and biological activity.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Similar structure but without the fluoro group, leading to variations in its chemical and biological properties
Properties
Molecular Formula |
C8H6BrFN2 |
---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
3-bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrFN2/c1-5-8(9)12-6(10)3-2-4-7(12)11-5/h2-4H,1H3 |
InChI Key |
BNERTPPFJZMEAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=C2F)Br |
Origin of Product |
United States |
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